molecular formula C13H20N4O4 B2990423 1-[[3-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]methyl]triazole-4-carboxylic acid CAS No. 2377033-34-4

1-[[3-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]methyl]triazole-4-carboxylic acid

Cat. No. B2990423
CAS RN: 2377033-34-4
M. Wt: 296.327
InChI Key: JSXWQCYGQLFQAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of this compound involves intricate steps, typically starting from readily available precursors. Researchers have explored various synthetic routes, including click chemistry approaches, to obtain triazole derivatives. These methods aim to optimize yields, minimize side reactions, and enhance scalability .


Molecular Structure Analysis

The molecular structure of 1-[[3-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]methyl]triazole-4-carboxylic acid consists of a triazole nucleus—a nitrogenous heterocyclic moiety. This central structural component plays a crucial role in a variety of drug classes, such as antibacterial, antifungal, anticancer, antioxidant, and antiviral agents. Understanding its three-dimensional arrangement and functional groups is essential for predicting its interactions with biological targets .


Chemical Reactions Analysis

The compound’s reactivity depends on its functional groups and the presence of heteroatoms. Researchers have explored its behavior in various reactions, including nucleophilic substitutions, cyclizations, and condensations. These reactions contribute to the diversification of triazole derivatives and their potential applications .

Scientific Research Applications

Environmental Monitoring

The compound’s potential for forming stable complexes with metals could be leveraged in environmental monitoring. It could be used in sensors to detect heavy metals or other pollutants in water sources, aiding in the detection and management of environmental contaminants.

Each of these applications leverages the unique chemical structure of EN300-7447596, demonstrating its versatility and potential across various fields of scientific research. While the current information is based on the compound’s structural potential, further empirical research is necessary to fully realize these applications .

Mechanism of Action

The precise mechanism of action for 1-[[3-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]methyl]triazole-4-carboxylic acid varies based on its specific context. For instance, in antifungal drugs like fluconazole and voriconazole, the triazole moiety interferes with fungal cell membrane synthesis. In other cases, it may inhibit enzymes or modulate receptor activity. Further studies are needed to elucidate its exact mode of action .

Safety and Hazards

As with any chemical compound, safety precautions are essential during handling, synthesis, and use. Researchers should follow established protocols, wear appropriate protective gear, and work in well-ventilated areas. Additionally, consider potential hazards related to toxicity, flammability, and reactivity .

properties

IUPAC Name

1-[[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]methyl]triazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O4/c1-13(2,3)21-12(20)14-9-4-8(5-9)6-17-7-10(11(18)19)15-16-17/h7-9H,4-6H2,1-3H3,(H,14,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSXWQCYGQLFQAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)CN2C=C(N=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[[3-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]methyl]triazole-4-carboxylic acid

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